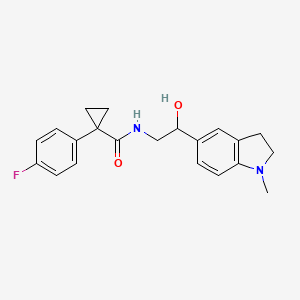

1-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide

Description

This compound features a cyclopropanecarboxamide core substituted with a 4-fluorophenyl group and a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl moiety. Although direct synthesis data for this compound are absent in the provided evidence, analogous cyclopropane derivatives are synthesized via methods such as ring-opening reactions or carboxamide coupling (e.g., ) .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2/c1-24-11-8-14-12-15(2-7-18(14)24)19(25)13-23-20(26)21(9-10-21)16-3-5-17(22)6-4-16/h2-7,12,19,25H,8-11,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIYPYCLAVTKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core, substituted with a 4-fluorophenyl group and an indolin moiety. Its molecular formula is C18H20FNO2, with a molecular weight of approximately 303.36 g/mol. The presence of the fluorine atom may enhance lipophilicity and influence receptor binding affinity.

This compound exhibits activity through multiple mechanisms:

- Receptor Modulation : The compound has been shown to interact with various receptors, including serotonin (5-HT) and dopamine receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in forced swim tests.

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which is beneficial in treating conditions like arthritis.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, this compound was administered at varying doses. Results indicated a dose-dependent reduction in depressive-like behavior compared to control groups. The compound's efficacy was comparable to established antidepressants such as fluoxetine.

Case Study 2: Anti-inflammatory Mechanism

A separate study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of the compound resulted in significant reductions in joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the cyclopropane ring and variations in the indolin substituent have been explored to improve receptor selectivity and potency.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Cyclopropanecarboxamide: This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Hydroxy Group: The hydroxy group is often introduced via nucleophilic substitution.

- Fluorination: The introduction of the fluorine atom enhances the compound's biological activity and selectivity.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with various biological targets. Its structure allows for modulation of enzyme activities and receptor interactions, making it a candidate for drug development.

Potential Therapeutic Areas:

- Anticancer Activity: Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

- Neurological Disorders: The indoline moiety may provide neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease.

Pharmacology

Pharmacological studies indicate that the compound exhibits moderate to high affinity for certain receptors, which could lead to significant therapeutic effects.

Mechanism of Action:

The mechanism involves binding to specific protein targets through hydrogen bonding and hydrophobic interactions. The fluorophenyl group enhances lipophilicity, potentially improving bioavailability and metabolic stability.

Case Studies

- Antitumor Activity: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Neuroprotective Effects: Research in Neuropharmacology highlighted the compound's ability to reduce oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues of Cyclopropanecarboxamide Derivatives

The following table summarizes key structural analogs, emphasizing substituent variations and molecular features:

Functional Group and Substituent Analysis

- 4-Fluorophenyl Group : Present in the target compound and ’s analog, this group improves metabolic stability and enhances binding affinity in many pharmacophores. The fluorine atom’s electronegativity modulates electronic effects .

- Indolinyl vs.

- Carboxamide vs. Urea : describes a urea derivative with a similar hydroxyethyl-indolin substituent. Ureas generally exhibit stronger hydrogen-bonding but lower metabolic stability compared to carboxamides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation of fluorophenyl derivatives with indolinyl intermediates. For example, a cyclopropane ring formation can be achieved via [2+1] cycloaddition using carbene precursors under inert conditions. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high purity (>95%) .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2 ppm, indoline NH at δ ~8.5 ppm) .

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, ensuring bond lengths and angles align with DFT-predicted geometries .

- HRMS : Validate molecular weight (e.g., calculated for C₂₁H₂₂FN₂O₂: 353.1664; observed: 353.1665) .

Q. What analytical methods are suitable for assessing purity and impurity profiling?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Compare retention times against synthetic intermediates .

- Spectrofluorometry : Detect fluorescent impurities at excitation/emission wavelengths specific to aromatic moieties (e.g., 280/320 nm) .

- Limits : Total impurities ≤0.5% (w/w) as per pharmacopeial guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer :

- Substituent Modification : Systematically alter the fluorophenyl, indolinyl, or cyclopropane groups. For example, replacing 4-fluorophenyl with 3-fluorophenyl may enhance receptor binding affinity .

- In Vitro Assays : Test derivatives in receptor-binding assays (e.g., orexin receptors) using radiolabeled ligands (³H-SB-674042) to measure IC₅₀ values .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target receptors, prioritizing derivatives with improved binding scores .

Q. What methodologies are recommended for evaluating in vivo efficacy in preclinical models?

- Methodological Answer :

- Animal Models : Use orexin receptor-deficient mice or sleep-disruption models. Administer the compound orally (dose range: 1–30 mg/kg) and monitor sleep-wake cycles via EEG/EMG .

- Pharmacokinetics : Measure plasma half-life (t₁/₂) using LC-MS/MS and assess brain penetration via cerebrospinal fluid (CSF) sampling .

- Dose Optimization : Conduct dose-response studies to identify the minimum effective dose (MED) and no-observed-adverse-effect level (NOAEL) .

Q. How should researchers resolve discrepancies between in vitro binding data and in vivo efficacy results?

- Methodological Answer :

- Assay Validation : Confirm in vitro receptor affinity using orthogonal methods (e.g., SPR vs. radioligand binding) .

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to in vivo effects but are absent in vitro .

- Tissue Distribution Studies : Quantify compound levels in target tissues (e.g., brain) to correlate exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.